molecular formula C13H22Cl2N2 B6261110 1-cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride CAS No. 1461708-97-3

1-cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride

Cat. No.: B6261110
CAS No.: 1461708-97-3
M. Wt: 277.2
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Description

1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2 and a molecular weight of 277.23 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.

Preparation Methods

The synthesis of 1-cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridin-4-yl group, using reagents like alkyl halides or acyl chlorides.

    Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a common reaction for introducing the pyridin-4-yl group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials and in various industrial processes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride can be compared with other similar compounds, such as:

    1-Cyclopentyl-3-(pyridin-3-yl)propan-2-amine dihydrochloride: This compound has a similar structure but with the pyridinyl group at a different position, which can lead to different chemical and biological properties.

    1-Cyclopentyl-3-(pyridin-2-yl)propan-2-amine dihydrochloride: Another isomer with the pyridinyl group at the 2-position, affecting its reactivity and interactions.

    1-Cyclopentyl-3-(pyridin-4-yl)butan-2-amine dihydrochloride: This compound has an additional carbon in the backbone, which can influence its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific structure, which provides a balance of stability, reactivity, and biological activity, making it valuable for various research applications.

Properties

CAS No.

1461708-97-3

Molecular Formula

C13H22Cl2N2

Molecular Weight

277.2

Purity

91

Origin of Product

United States

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